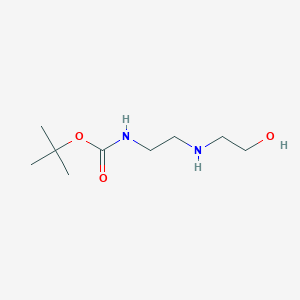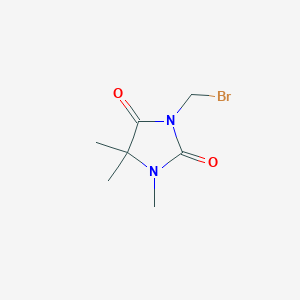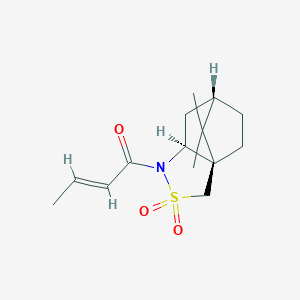
6-chloropyridine-2-carbonyl Chloride
Descripción general
Descripción
6-Chloropyridine-2-carbonyl chloride is a chemical compound that is related to various chlorinated pyridine derivatives. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for advanced applications. The chloropyridine moiety is a common structural feature in many biologically active compounds, and the presence of chlorine atoms can significantly influence their chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives can be achieved through various methods. For instance, the unusual C-6 lithiation of 2-chloropyridine mediated by a superbase, as described in one study, provides a new access to 6-functional-2-chloropyridines and chloro-bis-heterocycles . This method demonstrates the potential for regioselective functionalization of the pyridine ring, which is crucial for the synthesis of 6-chloropyridine-2-carbonyl chloride and related compounds. Additionally, the one-pot template reaction involving cobalt chloride is another example of synthesizing pyridylcobalt chlorides, which could be related to the synthesis of 6-chloropyridine-2-carbonyl chloride derivatives .
Molecular Structure Analysis
The molecular structure of chlorinated pyridines can be characterized using various spectroscopic techniques. For example, the molecular structure of a related compound, methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was determined using X-ray crystallography . Such structural analyses are essential for understanding the geometry and electronic distribution within the molecule, which in turn affects its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Chlorinated pyridines can undergo a variety of chemical reactions. The presence of a carbonyl group adjacent to the pyridine ring, as in 6-chloropyridine-2-carbonyl chloride, can lead to reactions with nucleophiles or facilitate the formation of heterocyclic compounds through cyclization reactions. The study of the photocatalytic degradation of 3,5,6-trichloro-2-pyridinol, a related degradation product of chlorpyrifos, provides insights into the potential chemical transformations that chlorinated pyridines can undergo under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by the presence of chlorine atoms and other functional groups
Aplicaciones Científicas De Investigación
1. Application in Medicinal Chemistry
- Summary : Chloropyridine derivatives, such as Sorafenib, are used in the synthesis of new cytostatic drugs for the treatment of renal cell and hepatocellular carcinoma .
- Methods : A 4-step synthetic pathway includes preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride, 4-chloro-pyridine-2-carboxamides, 4-(4-aminophenoxy)-pyridine-2-carboxamides and the target compounds .
- Results : The synthesized compounds showed prominent antiproliferative activity against a panel of carcinoma, lymphoma and leukemia tumour cell lines. Their potency was comparable to the potency of sorafenib, or even better .
2. Application in Agrochemicals and Pharmaceuticals
- Summary : 2-Chloropyridine, a derivative of chloropyridine, is used in the agricultural business to produce fungicides and insecticides. It is also used to produce antihistamines and antiarrythmics for medicinal use .
- Methods : 2-Choropyridine is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine .
- Results : The resulting compounds are used in various applications in the agricultural and pharmaceutical industries .
3. Application in the Synthesis of Metal Complexes
- Summary : Chloropyridine is used as an intermediate in many chemical reactions, including the synthesis of metal complexes .
- Methods : A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .
- Results : This strategy is effective for the late-stage halogenation of complicated pharmaceuticals, and it may be used to a wide variety of unactivated pyridines .
4. Application in the Synthesis of Pyrithiones and Chlorphenamines
- Summary : 2-Chloropyridine is used in the synthesis of commercially available pyrithiones and chlorphenamines .
- Methods : When 2-chloropyridine is first created, it undergoes additional reactions to form 2, 6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .
- Results : The resulting compounds are used in various applications in the pharmaceutical industry .
Propiedades
IUPAC Name |
6-chloropyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDXGKMKACLIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449177 | |
| Record name | 6-chloropyridine-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloropyridine-2-carbonyl Chloride | |
CAS RN |
80099-98-5 | |
| Record name | 6-Chloro-2-pyridinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80099-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-chloropyridine-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














